4-(methylthio)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide

Descripción

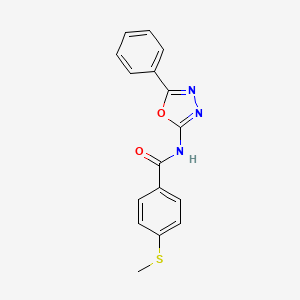

4-(Methylthio)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide is a synthetic small molecule featuring a 1,3,4-oxadiazole core linked to a benzamide moiety. The oxadiazole ring is substituted with a phenyl group at position 5, while the benzamide bears a methylthio (-SCH₃) group at position 4 (Figure 1).

Propiedades

IUPAC Name |

4-methylsulfanyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O2S/c1-22-13-9-7-11(8-10-13)14(20)17-16-19-18-15(21-16)12-5-3-2-4-6-12/h2-10H,1H3,(H,17,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKPHNDZFEGDLKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(methylthio)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide typically involves the following steps:

Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of hydrazides with carboxylic acids or their derivatives. For instance, the reaction of 5-phenyl-1,3,4-oxadiazole-2-carboxylic acid with thioanisole in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) can yield the desired oxadiazole ring.

Coupling with Benzamide: The oxadiazole derivative is then coupled with 4-(methylthio)benzoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors for better control, and ensuring the purity of the final product through advanced purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

4-(methylthio)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The oxadiazole ring can be reduced under specific conditions, although this is less common.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation

Substitution: Nitric acid (HNO3) for nitration, bromine (Br2) for bromination

Major Products

Oxidation: Sulfoxide or sulfone derivatives

Reduction: Reduced oxadiazole derivatives

Substitution: Nitrated or halogenated derivatives

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research has indicated that compounds containing the oxadiazole ring exhibit significant antimicrobial properties. A study demonstrated that derivatives of 1,3,4-oxadiazoles possess potent activity against various bacterial strains. The introduction of the methylthio group can enhance this activity by improving lipophilicity and membrane penetration .

Anti-inflammatory Properties

The anti-inflammatory potential of oxadiazole derivatives has been explored extensively. Compounds similar to 4-(methylthio)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide have shown effectiveness in reducing inflammation in animal models. This suggests that such compounds could be developed into therapeutic agents for inflammatory diseases .

Anticancer Activity

The anticancer properties of oxadiazole derivatives are also noteworthy. Studies have reported that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation . The incorporation of the 1,3,4-oxadiazole moiety into benzamide frameworks has been linked to enhanced anticancer activities.

Material Science Applications

Beyond biological applications, 4-(methylthio)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide may also find utility in material science. Its unique chemical structure allows for potential applications in developing organic semiconductors and photonic materials due to its electronic properties .

Case Study 1: Antimicrobial Screening

A series of synthesized oxadiazole derivatives were tested against Gram-positive and Gram-negative bacteria. The results indicated that modifications to the benzamide structure significantly influenced antimicrobial potency. The compound demonstrated superior activity compared to standard antibiotics .

Case Study 2: Anti-inflammatory Efficacy

In a controlled study involving animal models with induced inflammation, derivatives similar to 4-(methylthio)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide were administered. The results showed a marked decrease in inflammatory markers compared to untreated controls, suggesting potential for further development as anti-inflammatory agents .

Mecanismo De Acción

The mechanism of action of 4-(methylthio)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling pathways. By inhibiting these enzymes, the compound can disrupt the proliferation of cancer cells and induce apoptosis .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Key Observations :

- Yield Variations : Microwave-assisted synthesis (e.g., ) often achieves higher yields (>60%) compared to conventional methods (e.g., 18% for compound 54) .

- Substituent Effects : Electron-withdrawing groups (e.g., CF₃ in compound 19) enhance binding to enzymes like CYP51, while bulky groups (e.g., cyclohexyl in compound 54) may reduce solubility .

Antifungal Activity:

- VNI Derivatives: The target compound shares structural similarity with VNI, a potent CYP51 inhibitor. VNI’s dichlorophenyl and imidazole groups enhance hydrophobic and coordination interactions with fungal CYP51, achieving IC₅₀ values in the nanomolar range .

- LMM5 and LMM11 : These sulfamoyl-containing analogs () inhibit C. albicans via thioredoxin reductase, demonstrating that sulfonamide groups can diversify biological targets compared to methylthio derivatives .

Enzyme Inhibition:

- hCA II Interaction: A derivative with an ethylthio group () showed inhibitory activity against human carbonic anhydrase II (hCA II), suggesting that sulfur-containing substituents can modulate enzyme affinity.

Anticancer Potential:

- HDAC Inhibition: Compound 2-amino-N-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)propanamide () inhibits HDAC-8 in breast cancer cells, highlighting the role of amino acid conjugates in enhancing selectivity. The target compound’s methylthio group could similarly influence epigenetic targets but requires validation .

Physicochemical and Pharmacokinetic Properties

- Metabolic Stability : Oxadiazole rings resist oxidative metabolism, but the methylthio group may undergo S-demethylation, a consideration for drug design .

Actividad Biológica

4-(methylthio)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies based on diverse research findings.

Chemical Structure and Properties

The molecular formula of 4-(methylthio)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide is , with a molecular weight of approximately 346.4 g/mol. The compound features a benzamide core substituted with a methylthio group and a phenyl-oxadiazole moiety, contributing to its pharmacological profile.

Antimicrobial Properties

Research has indicated that derivatives of oxadiazoles, including those similar to 4-(methylthio)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide, exhibit antimicrobial activity. A study reported that compounds with oxadiazole rings demonstrated significant inhibition against various bacterial strains, suggesting potential as antimicrobial agents .

Anticancer Activity

The compound's structure suggests potential anticancer properties. In vitro studies have shown that related oxadiazole derivatives can inhibit cell proliferation in cancer cell lines. For instance, a derivative containing the oxadiazole ring was found to inhibit RET kinase activity, which is crucial in certain cancers . The mechanism involves disrupting signaling pathways that promote tumor growth.

The biological activity of 4-(methylthio)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide may be attributed to its ability to interact with specific biological targets:

- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit enzymes involved in cell proliferation and survival.

- Modulation of Signaling Pathways : The presence of the oxadiazole moiety allows for interaction with signaling pathways critical for cancer progression.

Case Study 1: Antitumor Efficacy

In a recent study focusing on benzamide derivatives, it was found that compounds similar to 4-(methylthio)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide exhibited significant cytotoxicity against human breast cancer cells. The study utilized various assays to evaluate cell viability and apoptosis induction .

Case Study 2: Antimicrobial Testing

Another investigation assessed the antimicrobial properties of oxadiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain substitutions on the oxadiazole ring enhanced antibacterial efficacy, providing insights into structure-activity relationships .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-(methylthio)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via a multi-step protocol. A general approach involves:

- Step 1 : Formation of a benzamide intermediate by reacting substituted benzoyl chloride with an amine-functionalized oxadiazole precursor (e.g., 5-phenyl-1,3,4-oxadiazol-2-amine) under reflux in anhydrous tetrahydrofuran (THF) with triethylamine as a base .

- Step 2 : Introduction of the methylthio group via nucleophilic substitution using methyl mercaptan or dimethyl disulfide in the presence of a catalyst like potassium carbonate .

- Optimization : Microwave-assisted synthesis (e.g., 100–120°C, 30–60 minutes) improves yield and reduces side products compared to conventional heating .

- Characterization : Confirm purity via TLC, melting point analysis, and spectroscopic techniques (¹H/¹³C NMR, IR, mass spectrometry) .

Q. How should researchers validate the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of:

- Single-crystal X-ray diffraction (SC-XRD) : Resolve bond lengths, angles, and crystal packing (e.g., orthorhombic system, space group P2₁2₁2₁) .

- Spectral Analysis :

- ¹H NMR : Key signals include aromatic protons (δ 7.2–8.1 ppm), methylthio (-SCH₃) at δ 2.5 ppm, and oxadiazole NH (δ 10.2–10.8 ppm) .

- IR : Confirm amide C=O stretch (~1650 cm⁻¹) and oxadiazole C=N (~1600 cm⁻¹) .

- Elemental Analysis : Match calculated vs. observed C, H, N, S percentages (e.g., ±0.3% tolerance) .

Advanced Research Questions

Q. What experimental strategies can elucidate the compound’s mechanism of action in antimicrobial or antitumor assays?

- Methodological Answer :

- Target Identification : Perform enzyme inhibition assays (e.g., acps-pptase, critical for bacterial lipid biosynthesis) using purified enzymes and measure IC₅₀ values via spectrophotometry .

- Pathway Analysis : Use transcriptomics or metabolomics to identify disrupted biochemical pathways (e.g., fatty acid synthesis in bacteria or apoptosis signaling in cancer cells) .

- Structural Modifications : Compare activity of analogs (e.g., replacing methylthio with chloro or methoxy groups) to establish structure-activity relationships (SAR) .

Q. How can computational methods predict the compound’s reactivity and binding affinity?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites. For example, the oxadiazole ring and methylthio group are key reactive centers .

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions (e.g., with bacterial acps-pptase) to estimate binding free energy (ΔG) and optimize docking poses .

- QSAR Modeling : Train models using descriptors like logP, polar surface area, and H-bond donors/acceptors to predict biological activity .

Q. How should researchers address contradictory data in biological activity assays (e.g., varying IC₅₀ values across studies)?

- Methodological Answer :

- Standardize Assay Conditions : Use identical cell lines (e.g., MCF-7 for breast cancer), solvent controls (DMSO ≤0.1%), and positive controls (e.g., doxorubicin for cytotoxicity) .

- Validate Purity : Ensure compound purity (>95%) via HPLC and exclude batch-to-batch variability .

- Statistical Analysis : Apply ANOVA or Student’s t-test to assess significance of discrepancies and replicate experiments ≥3 times .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.